molecular formula C8H7FN2 B1472863 4-Ethyl-6-ethynyl-5-fluoropyrimidine CAS No. 1936224-13-3

4-Ethyl-6-ethynyl-5-fluoropyrimidine

Cat. No. B1472863
CAS RN: 1936224-13-3
M. Wt: 150.15 g/mol
InChI Key: ADDCMOSTFAMKBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as “4-Ethyl-5-fluoropyrimidine” involves a reaction with dichloromethane and 6-ethyl-5-fluoropyrimidin-4 (1 H)-one at 25-30°C. The reaction mixture is stirred for 15 minutes, and triethylamine is added. Phosphorus oxychloride is added over 3 hours, while the reaction temperature is kept below 35°C .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-6-ethynyl-5-fluoropyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an ethyl group at the 4-position, an ethynyl group at the 6-position, and a fluorine atom at the 5-position.

Safety and Hazards

The safety data sheet for a related compound, “4-Chloro-6-ethyl-5-fluoropyrimidine”, indicates that it may cause respiratory irritation. It is also classified as a combustible liquid and is harmful if swallowed . It’s important to note that safety data may vary between different but related compounds.

Mechanism of Action

Target of Action

The primary target of 4-Ethyl-6-ethynyl-5-fluoropyrimidine is the enzyme thymidylate synthase (TS) . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a precursor of DNA . By inhibiting TS, this compound disrupts DNA synthesis and repair, leading to cell death .

Mode of Action

This compound interacts with its target, thymidylate synthase, by binding to the enzyme’s active site . This binding inhibits the conversion of deoxyuridylic acid to thymidylic acid, a critical step in DNA synthesis . As a result, DNA replication is disrupted, leading to cell death .

Biochemical Pathways

The action of this compound affects the thymidylate synthase pathway . This pathway is responsible for the production of thymidine monophosphate, a necessary component for DNA synthesis . By inhibiting this pathway, this compound prevents the synthesis of DNA, leading to cell death .

Pharmacokinetics

It is known that fluoropyrimidines, a class of drugs to which this compound belongs, have linear pharmacokinetics . This means that the concentration of the drug in the body increases proportionally with the dose . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability are currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of DNA synthesis . This results in the disruption of cell replication and ultimately leads to cell death . This makes this compound effective against rapidly dividing cells, such as cancer cells .

properties

IUPAC Name

4-ethyl-6-ethynyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-3-6-8(9)7(4-2)11-5-10-6/h1,5H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDCMOSTFAMKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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